molecular formula C19H16Cl2N4O3S B2598307 N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-80-9

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2598307
CAS No.: 921469-80-9
M. Wt: 451.32
InChI Key: JTAUAFFUPBFLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H16Cl2N4O3S and its molecular weight is 451.32. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Herbicides and Metabolism

Herbicide Use and Metabolism

Chloroacetamides like alachlor and metolachlor are utilized as herbicides to control annual grasses and broad-leaved weeds in various crops. These compounds undergo complex metabolic activation pathways leading to DNA-reactive products, a process studied in rat and human liver microsomes. Human liver microsomes metabolize these herbicides differently than rat liver microsomes, indicating species-specific metabolic pathways. These findings highlight the importance of understanding the metabolic fate of chloroacetamide herbicides in different organisms, which is crucial for assessing their environmental impact and safety for humans and wildlife (Coleman et al., 2000).

Antimicrobial and Anticonvulsant Activities

Anticonvulsant Activity

Research on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, including those with chloro and methoxy substitutions, has demonstrated potential anticonvulsant activities. These studies suggest that structurally related compounds to "N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide" may also exhibit significant biological activities, potentially leading to new therapeutic agents (Aktürk et al., 2002).

Photodegradation and Environmental Stability

Photodegradation Studies

Research on the photodegradation of thiazole-containing compounds, which share structural similarities with the compound , provides insights into their stability under light exposure. These studies are essential for understanding the environmental fate of such chemicals, especially their breakdown products and potential environmental risks (Wu et al., 2007).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O3S/c1-28-16-7-6-13(8-15(16)21)22-17(26)9-14-10-29-19(24-14)25-18(27)23-12-4-2-11(20)3-5-12/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAUAFFUPBFLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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